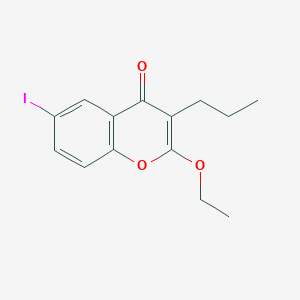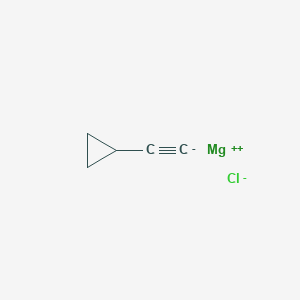
Magnesium;ethynylcyclopropane;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;ethynylcyclopropane;chloride is a compound that combines magnesium, ethynylcyclopropane, and chloride
准备方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;ethynylcyclopropane;chloride typically involves the reaction of ethynylcyclopropane with a magnesium source in the presence of a chloride ion. One common method is the Grignard reaction, where ethynylcyclopropane is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a chloride source to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other mechanochemical methods that ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective .
化学反应分析
Types of Reactions
Magnesium;ethynylcyclopropane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethynylcyclopropane oxide, while reduction could produce ethynylcyclopropane hydrocarbons .
科学研究应用
Magnesium;ethynylcyclopropane;chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as high strength and conductivity.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for bioactive compounds that could be used in drug development.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of magnesium;ethynylcyclopropane;chloride involves its interaction with various molecular targets and pathways. The magnesium ion can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The ethynylcyclopropane moiety can participate in cycloaddition reactions, while the chloride ion can act as a leaving group in substitution reactions .
相似化合物的比较
Similar Compounds
Magnesium chloride: A common magnesium salt used in various applications, including deicing and as a source of magnesium ions.
Ethynylcyclopropane: A hydrocarbon with a strained ring structure, used in organic synthesis.
Magnesium ethynyl compounds: Other compounds containing magnesium and ethynyl groups, used in similar applications.
Uniqueness
Magnesium;ethynylcyclopropane;chloride is unique due to its combination of magnesium, ethynylcyclopropane, and chloride, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
属性
CAS 编号 |
216006-64-3 |
|---|---|
分子式 |
C5H5ClMg |
分子量 |
124.85 g/mol |
IUPAC 名称 |
magnesium;ethynylcyclopropane;chloride |
InChI |
InChI=1S/C5H5.ClH.Mg/c1-2-5-3-4-5;;/h5H,3-4H2;1H;/q-1;;+2/p-1 |
InChI 键 |
OSXAEVZRGCKZLH-UHFFFAOYSA-M |
规范 SMILES |
[C-]#CC1CC1.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


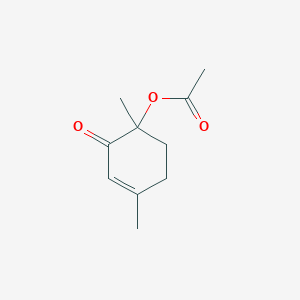
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
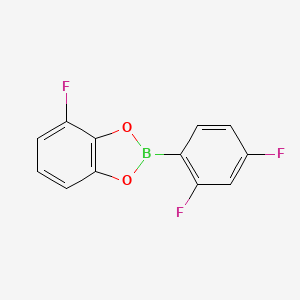
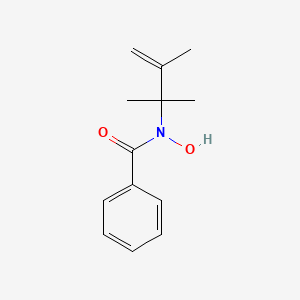
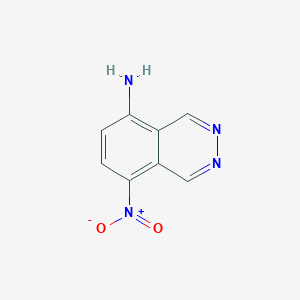
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
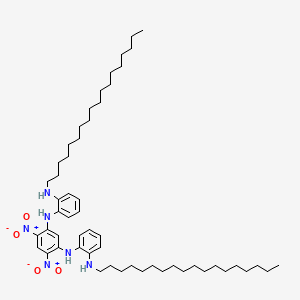
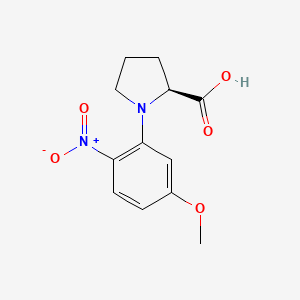
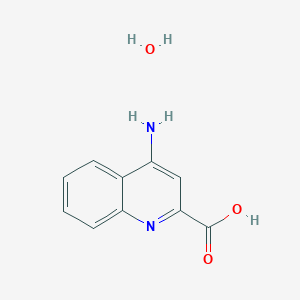
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
